![molecular formula C18H20N4O3S B2582444 2-(1H-benzo[d]imidazol-1-yl)-N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)acetamide CAS No. 1207008-97-6](/img/structure/B2582444.png)
2-(1H-benzo[d]imidazol-1-yl)-N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)acetamide
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Overview
Description
The compound “2-(1H-benzo[d]imidazol-1-yl)-N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)acetamide” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .
Synthesis Analysis
A series of 2-(1H-benzo[d]imidazol-2-ylthio)-N-(substituted 4-oxothiazolidin-3-yl) acetamides was synthesized and characterized by physicochemical and spectral means . The synthesized compounds were evaluated for their in vitro antimicrobial activity against various microbes .Molecular Structure Analysis
The molecular structure of the compound can be analyzed using various spectroscopic techniques. For instance, IR spectroscopy can provide information about the functional groups present in the molecule . NMR spectroscopy can provide detailed information about the structure of the molecule .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
Chemistry and Properties
The chemistry of compounds related to 2-(1H-benzo[d]imidazol-1-yl)-N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)acetamide, particularly those containing benzimidazole and thiazolidine cores, is diverse and has been the subject of extensive study. These compounds are known for their complex chemical properties, including various protonated and/or deprotonated forms, and their ability to form complex compounds with different metal ions. These properties lend themselves to a wide range of applications, from spectroscopic and magnetic applications to biological and electrochemical activities. The exploration of these compounds has highlighted areas for potential investigation, especially regarding analogues that are currently unknown but may offer significant scientific interest (Boča, Jameson, & Linert, 2011).
Biological and Pharmacological Potential
Compounds containing benzothiazole and related moieties are highly versatile, demonstrating a broad spectrum of biological and pharmacological activities. This includes antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities, among others. The structural simplicity of 2-arylbenzothiazoles, in particular, has shown potential as antitumor agents, with some derivatives in clinical use for various diseases and disorders. The inherent versatility of the benzothiazole nucleus in drug discovery underscores its growing importance in the development of new therapeutic agents, especially in cancer treatment. This suggests a promising future for the development of chemical libraries that could aid in the discovery of new chemical entities leading to marketable drugs (Kamal, Hussaini, & Malik, 2015).
Structural Diversity and Medicinal Chemistry
The structural diversity offered by benzothiazole derivatives facilitates the search for new therapeutic agents across a wide range of medicinal chemistry applications. Benzothiazole (BTA) derivatives exhibit a variety of pharmacological properties, making them a subject of intense research activity. Specifically, the broad spectrum of pharmacological activity observed in individual BTA derivatives indicates that this series of compounds is of significant interest. The research and developments in BTA-based medicinal chemistry have become a rapidly developing and increasingly active topic, particularly with numerous BTA-based compounds as clinical drugs being extensively used in practice to treat various types of diseases with high therapeutic potency (Keri, Patil, Patil, & Budagumpi, 2015).
Mechanism of Action
Future Directions
The development of newer antimicrobial agents with novel mechanism of action and enhanced activity profile is one of the future directions in this field . The molecular docking studies of potent anticancer compounds showed their putative binding mode and significant interactions with cyclin-dependent kinase-8 as prospective agents for treating colon cancer .
properties
IUPAC Name |
2-(benzimidazol-1-yl)-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c23-16(9-21-11-19-12-5-1-3-7-14(12)21)20-13-6-2-4-8-15(13)22-17(24)10-26-18(22)25/h1,3,5,7,11,13,15H,2,4,6,8-10H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWUBCPEGFOEJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=O)CN2C=NC3=CC=CC=C32)N4C(=O)CSC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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